molecular formula C8H11ClIN B584290 4-Iodo-2,6-dimethylaniline hydrochloride CAS No. 138385-59-8

4-Iodo-2,6-dimethylaniline hydrochloride

Cat. No. B584290
CAS RN: 138385-59-8
M. Wt: 283.537
InChI Key: XBJAHWCOSKIEGP-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 138385-59-8 . It has a molecular weight of 283.54 and its IUPAC name is 4-iodo-2,6-dimethylaniline hydrochloride . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride involves an aromatic iodination reaction with molecular iodine . The desired products are isolated in nearly quantitative yields after a simple extraction .


Molecular Structure Analysis

The molecular formula of 4-Iodo-2,6-dimethylaniline hydrochloride is C8H11ClIN . Its average mass is 283.537 Da and its monoisotopic mass is 282.962463 Da .


Physical And Chemical Properties Analysis

4-Iodo-2,6-dimethylaniline hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Rilpivirine

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1). It was approved by the U.S. FDA in 2011 . 4-Iodo-2,6-dimethylaniline hydrochloride is used in the synthesis of rilpivirine . The development of an effective synthetic route of rilpivirine using less toxic organic reagents and low boiling solvents has been reported . The overall yield improved from 18.5% to 21% through this optimized synthetic procedure .

Synthesis of Benzothiazoles

Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. 4-Iodo-2,6-dimethylaniline hydrochloride is employed in the synthesis of benzothiazoles through copper-catalyzed one-pot three-component reactions . Sodium hydrosulfide is used as a sulfur surrogate in these reactions .

Safety and Hazards

The safety information for 4-Iodo-2,6-dimethylaniline hydrochloride indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-iodo-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJAHWCOSKIEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721594
Record name 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,6-dimethylaniline hydrochloride

CAS RN

138385-59-8
Record name 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium bicarbonate (126 g, 1500 mmol) and 2,6-dimethylaniline (61.5 mL, 500 mmol) in methanol (700 mL) was added iodine monochloride (1.0 M in dichloromethane, 550 mL, 550 mmol) at room temperature over 1 h. After addition was complete, stirring was continued for 3 h. The reaction was filtered to remove excess sodium bicarbonate and the solvent removed in vacuo. The residue was redissolved in diethyl ether (1.5 L) and treated with hydrochloric acid (2M in ether, 375 mL, 750 mmol). The resulting suspension was stored in the freezer (−15° C.) overnight. The solid was filtered and washed with diethyl ether until it became colorless to give 126.5 g (89%) as a grey-green powder. 1H-NMR (DMSO-d6) δ 2.33 (s, 6H), 7.48 (s, 2H), 9.05 (bs, 3H); 13C-NMR (DMSO-d6) δ 17.4, 91.5, 133.1, 131.2, 136.9.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
61.5 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three

Q & A

Q1: What is the significance of the iodination reaction described in the paper?

A1: The paper describes a simple and scalable method for iodinating 2,6-dialkylanilines []. This is significant because these iodinated compounds serve as versatile building blocks for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry. The ability to introduce iodine into these molecules efficiently opens up possibilities for creating a diverse library of compounds with potentially useful properties.

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